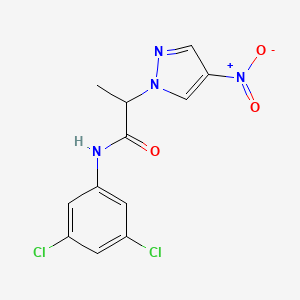
N-(3,5-dichlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
説明
N-(3,5-dichlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, commonly referred to as DCPP, is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. DCPP is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have anti-inflammatory and analgesic properties.
科学的研究の応用
DCPP has been extensively studied for its potential applications in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been found to be effective in reducing inflammation and pain by inhibiting the production of prostaglandins, which are known to promote inflammation. DCPP has also been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
作用機序
DCPP exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. DCPP selectively inhibits the activity of COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2 activity, DCPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
DCPP has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DCPP has also been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
実験室実験の利点と制限
DCPP has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities at a relatively low cost. It has also been extensively studied, and its mechanism of action is well understood. However, DCPP also has several limitations. It has been found to have a relatively short half-life in vivo, which may limit its effectiveness in certain applications. Additionally, DCPP has been found to have some toxic effects, particularly at high doses.
将来の方向性
There are several potential future directions for research on DCPP. One area of interest is the development of more potent and selective COX-2 inhibitors that have fewer toxic effects. Another potential area of research is the use of DCPP in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the potential applications of DCPP in the treatment of cancer and other inflammatory conditions.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7(17-6-11(5-15-17)18(20)21)12(19)16-10-3-8(13)2-9(14)4-10/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCNJRHULKBYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



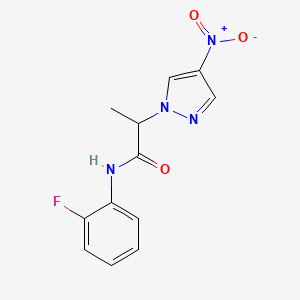
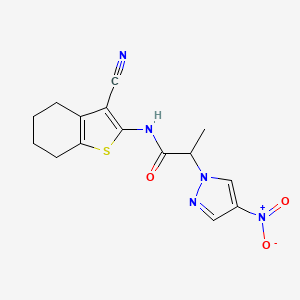
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4304152.png)
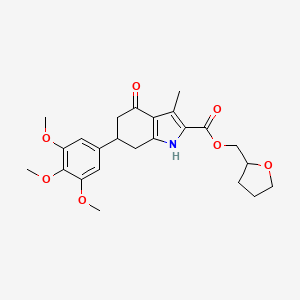
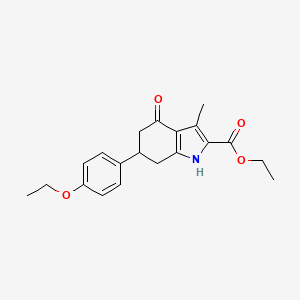

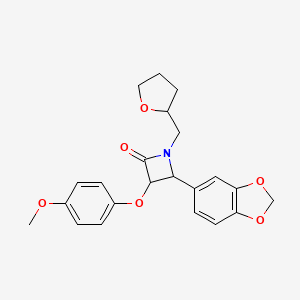
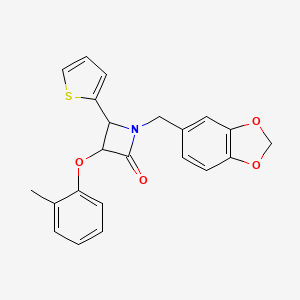
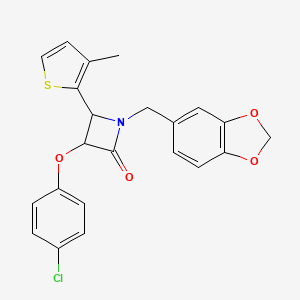

![5-(diphenylmethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304208.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)
![1-[1-methyl-2-oxo-2-(1H-pyrazol-1-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B4304227.png)
![3-(2-chloro-5-nitrophenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid](/img/structure/B4304235.png)